一氧化硅

描述

Silicon monoxide is a chemical compound with the formula SiO, where silicon is present in the oxidation state +2. In its vapor phase, it exists as a diatomic molecule. It has been detected in stellar objects and is considered the most common oxide of silicon in the universe . When cooled rapidly, silicon monoxide condenses to form a brown/black polymeric glassy material, which is commercially available and used to deposit films of silicon monoxide .

Synthetic Routes and Reaction Conditions:

-

Carbothermal Reduction: Silicon monoxide can be synthesized by the partial reduction of silicon dioxide with carbon. The reaction can be represented as: [ \text{SiO}_2 + \text{C} \rightarrow \text{SiO} + \text{CO} ] Complete reduction with twice the amount of carbon yields elemental silicon and carbon monoxide .

-

Vacuum Silicothermic Reduction: This method involves the reduction of silicon dioxide with silicon under vacuum conditions. The process parameters such as holding time, heating temperature, and silicon to silicon dioxide molar ratio significantly affect the volatilization ratio of silicon monoxide .

Industrial Production Methods:

High-Temperature Treatment: Silicon monoxide nanowires are produced by high-temperature treatment of silicon and silicon dioxide mixtures.

Types of Reactions:

Disproportionation: Silicon monoxide disproportionates into silicon dioxide and silicon at elevated temperatures (400°C to 1440°C).

Common Reagents and Conditions:

Oxidation: Exposure to air or oxygen at room temperature.

Disproportionation: Heating between 400°C and 1440°C.

Major Products:

Oxidation: Silicon dioxide.

Disproportionation: Silicon dioxide and elemental silicon.

科学研究应用

Silicon monoxide has diverse applications in various fields:

Protective Coatings: Due to its unique properties, silicon monoxide is used in protective coatings for various materials.

Semiconductors: It is widely utilized in semiconductor fabrication due to its superior photoelectric properties.

Nanotechnology: Silicon monoxide nanowires are used in nanotechnology applications.

Energy Storage: Silicon monoxide is used as an anodic material in lithium-ion batteries, offering high theoretical capacity and stability.

作用机制

Target of Action

Silicon monoxide (SiO) is a chemical compound where silicon is present in the oxidation state +2 . It is primarily used as a precursor in the production of silicon dioxide (SiO2), commonly known as silica . The primary targets of SiO are therefore the processes and structures that involve silica.

Mode of Action

In the vapor phase, SiO is a diatomic molecule . Its surface readily oxidizes in air at room temperature, giving an SiO2 surface layer that protects the material from further oxidation .

Biochemical Pathways

For instance, it is used in the production of silica through the partial chemical reduction of SiO2 with carbon . The equation representing this process can be represented as:

SiO2+C⇌SiO+COSiO_2 + C \rightleftharpoons SiO + COSiO2+C⇌SiO+CO

.Pharmacokinetics

The physical and chemical properties of sio, such as its insolubility in water and its reactivity with oxygen, would likely influence its behavior in a biological system .

Result of Action

The primary result of SiO’s action is the formation of SiO2, or silica, when it reacts with oxygen . This silica can then be used in various applications, including electronics, ceramics, and solar energy .

Action Environment

The action of SiO is influenced by environmental factors such as temperature and the presence of oxygen. For example, SiO’s surface readily oxidizes in air at room temperature, forming a protective SiO2 surface layer . Additionally, SiO irreversibly disproportionates into SiO2 and Si in a few hours between 400 °C and 800 °C and very rapidly between 1,000 °C and 1,440 °C .

相似化合物的比较

Silicon Dioxide (SiO₂): A stable insulator with low interaction with metals.

Tin Dioxide (SnO₂): Known for its excellent conductivity and used in transparent conducting films and gas sensors.

Uniqueness of Silicon Monoxide:

Electrical Properties: Silicon monoxide exhibits distinctive electrical properties, such as Poole–Frankel emissions and trap-assisted tunneling, which are not observed in silicon dioxide.

By understanding the unique properties and applications of silicon monoxide, researchers can explore new pathways for its use in various scientific and industrial fields.

属性

IUPAC Name |

oxosilicon | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/OSi/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVNPJMFVYWSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

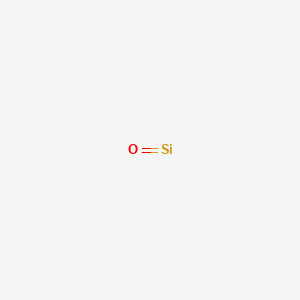

O=[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO, OSi | |

| Record name | Silicon monoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_monoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064940, DTXSID40399884 | |

| Record name | Silylene, oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-black solid; [Merck Index] Black odorless solid; [MSDSonline] | |

| Record name | Silicon monoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10097-28-6, 22755-01-7 | |

| Record name | Silicon oxide (SiO) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10097-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon monoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silylene, oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silylene, oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon monoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON MONOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OQN9CBG7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。